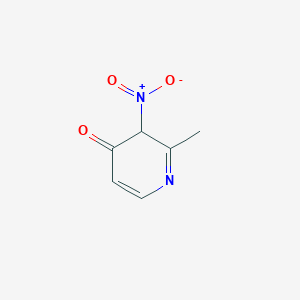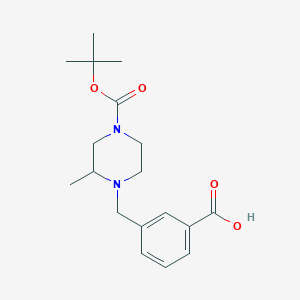
1-(3-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carboxyphenylmethyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The Boc protecting group is introduced to protect the amine functionalities during subsequent reactions. The carboxyphenylmethyl group is then attached through a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these steps include Boc anhydride, carboxylic acids, and coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine undergoes various chemical reactions, including:
Oxidation: The carboxyphenylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxyphenylmethyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique structure is leveraged for specific chemical transformations.
Mechanism of Action
The mechanism of action of 1-(3-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine involves its interaction with specific molecular targets. The carboxyphenylmethyl group can interact with enzymes or receptors, modulating their activity. The Boc protecting group ensures that the compound remains stable during transport and storage, allowing for controlled release and activation under specific conditions.
Comparison with Similar Compounds
1-(3-Carboxyphenylmethyl)-2-methylpiperazine: Lacks the Boc protecting group, making it more reactive but less stable.
1-(3-Carboxyphenylmethyl)-4-Bocpiperazine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness: 1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine stands out due to the presence of both the Boc protecting group and the carboxyphenylmethyl group. This combination imparts unique stability and reactivity, making it valuable for specific applications where controlled reactivity and stability are required.
Properties
CAS No. |
1131594-95-0 |
|---|---|
Molecular Formula |
C18H26N2O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-13-11-20(17(23)24-18(2,3)4)9-8-19(13)12-14-6-5-7-15(10-14)16(21)22/h5-7,10,13H,8-9,11-12H2,1-4H3,(H,21,22) |
InChI Key |
WXJUPHBDQQJGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC2=CC(=CC=C2)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B15131627.png)

![3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B15131640.png)
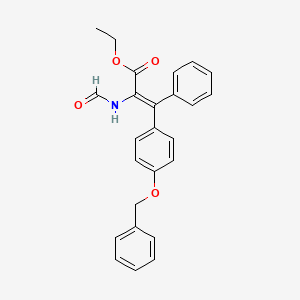
![(S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B15131667.png)
![2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one](/img/structure/B15131675.png)
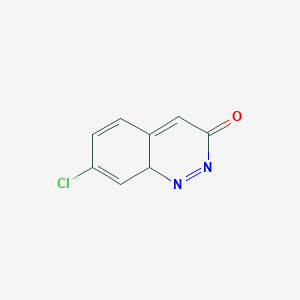

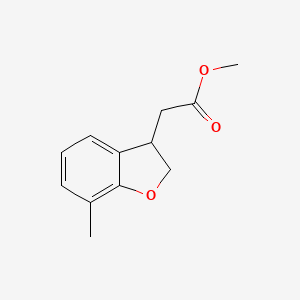
![3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B15131698.png)

